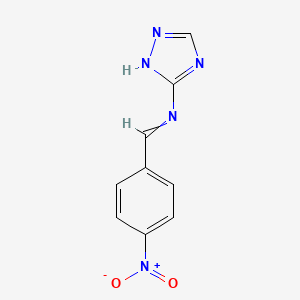

(E)-1-(4-nitrophenyl)-N-(4H-1,2,4-triazol-3-yl)methanimine

Description

(E)-1-(4-Nitrophenyl)-N-(4H-1,2,4-triazol-3-yl)methanimine is a Schiff base derivative synthesized via a condensation reaction between 4H-1,2,4-triazol-3-amine and 4-nitrobenzaldehyde under microwave irradiation (450 Watts, 3 minutes) . The compound was purified via triple recrystallization from ethanol, yielding 67–98% purity, as confirmed by TLC (hexane:ethyl acetate, 8:2) and UV detection (254 nm) . Key spectral data include:

Properties

Molecular Formula |

C9H7N5O2 |

|---|---|

Molecular Weight |

217.18 g/mol |

IUPAC Name |

1-(4-nitrophenyl)-N-(1H-1,2,4-triazol-5-yl)methanimine |

InChI |

InChI=1S/C9H7N5O2/c15-14(16)8-3-1-7(2-4-8)5-10-9-11-6-12-13-9/h1-6H,(H,11,12,13) |

InChI Key |

VJSLKKKDXDNDLN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=NC2=NC=NN2)[N+](=O)[O-] |

Origin of Product |

United States |

Biological Activity

(E)-1-(4-nitrophenyl)-N-(4H-1,2,4-triazol-3-yl)methanimine is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the nitrophenyl group enhances its reactivity and potential interaction with biological targets.

1. Antimicrobial Activity

Research has indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazole were effective against various bacterial strains. The presence of the nitrophenyl group in (E)-1-(4-nitrophenyl)-N-(4H-1,2,4-triazol-3-yl)methanimine suggests enhanced antibacterial activity due to the electron-withdrawing nature of the nitro group, which can increase lipophilicity and facilitate membrane penetration.

| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 18 | 50 |

| S. aureus | 22 | 50 |

| P. aeruginosa | 15 | 50 |

2. Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. For instance, a recent study highlighted that triazole compounds can inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC). The structure-activity relationship (SAR) analysis showed that modifications on the phenyl ring significantly influenced cytotoxicity.

Case studies have shown that (E)-1-(4-nitrophenyl)-N-(4H-1,2,4-triazol-3-yl)methanimine exhibits cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.3 |

| A549 | 10.7 |

3. Anti-inflammatory Activity

The anti-inflammatory properties of triazole derivatives have also been reported. In vitro studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect may be attributed to the modulation of signaling pathways involved in inflammation.

The biological activity of (E)-1-(4-nitrophenyl)-N-(4H-1,2,4-triazol-3-yl)methanimine is believed to involve multiple mechanisms:

- Enzyme Inhibition : Compounds with triazole rings often act as enzyme inhibitors, targeting specific pathways in microbial and cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis.

- Membrane Interaction : The lipophilic nature due to the nitrophenyl group may facilitate interaction with cellular membranes, enhancing permeability and bioavailability.

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Analysis :

- Bioactivity : While the target compound is antitubercular, benzimidazole derivatives exhibit phytotoxicity, and alkyl-substituted analogues serve as volatiles, highlighting substituent-driven functional divergence .

Triazole-Based Derivatives with Additional Functional Groups

Analysis :

- Lipophilicity : Sulfur-containing derivatives (e.g., benzylsulfanyl) may improve membrane permeability compared to the parent compound .

- Multifunctional Design : Thiosemicarbazone derivatives (e.g., compound 6u ) leverage nitro groups for dual targeting in neurological diseases, contrasting with the antitubercular focus of the target compound .

Analysis :

- Efficiency : Microwave synthesis (target compound) achieves higher yields (98%) and purity than traditional methods .

- Structural Confirmation : X-ray data for naphthalene analogs validate planar Schiff base geometries, a feature likely shared by the target compound .

Analysis :

- Nitro Group Role : While the nitro group in the target compound likely aids antimicrobial activity, it causes phytotoxicity in benzimidazole derivatives, demonstrating context-dependent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.